(1S)-1-(3-fluoro-4-methylphenyl)ethane-1,2-diamine
Description
(1S)-1-(3-Fluoro-4-methylphenyl)ethane-1,2-diamine is a chiral ethylenediamine derivative featuring a 3-fluoro-4-methylphenyl substituent at the C1 position of the ethane backbone. This compound belongs to a class of vicinal diamines, which are characterized by two adjacent amino groups (-NH₂) on a two-carbon chain. The stereochemistry at the C1 position (S-configuration) and the fluorine/methyl substitution on the aromatic ring confer unique electronic and steric properties, influencing its reactivity, biological activity, and physicochemical behavior.
Properties
Molecular Formula |
C9H13FN2 |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
(1S)-1-(3-fluoro-4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13FN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1 |
InChI Key |
AZWZWUKMKCZLQC-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](CN)N)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CN)N)F |
Origin of Product |
United States |
Biological Activity
(1S)-1-(3-fluoro-4-methylphenyl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 168.22 g/mol. The compound features a fluorinated aromatic ring, which enhances its binding affinity to biological targets, and an ethane-1,2-diamine moiety that contributes to its reactivity and biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus modulating metabolic pathways. For example, it has been shown to inhibit enzymes involved in neurotransmitter metabolism, which could have implications for treating neurological disorders .
- Receptor Modulation : It acts on various receptors as an agonist or antagonist, influencing signaling pathways that regulate cellular functions. This interaction can lead to changes in gene expression and cellular responses .
Pain and Inflammation
Research indicates that this compound may possess analgesic properties. Studies have demonstrated its effectiveness in reducing pain-related behaviors in animal models, suggesting potential applications in pain management therapies .
Antitumor Activity
Recent studies have explored the compound's potential as an antitumor agent. It has been identified as a lead compound for developing epigenetic modulators that target cancer cells. Its ability to inhibit specific pathways involved in tumor growth makes it a candidate for further investigation in cancer therapy .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of ethane-1,2-diamine derivatives are highly dependent on the substituents on the aromatic ring and the stereochemistry of the amino groups. Below is a comparison with key analogs:
Substituent Impact :
- Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity and membrane permeability but may increase cytotoxicity .
- Methyl groups improve metabolic stability and modulate steric hindrance .
Comparison with Non-Aromatic Diamines
Linear aliphatic diamines (e.g., DETA, TETA) and propane-1,3-diamines exhibit distinct behaviors:
Key Insight : Ethane-1,2-diamines generally exhibit lower cytotoxicity than propane-1,3-diamines due to reduced linker flexibility and steric strain .
Physicochemical Properties
Lipophilicity (ClogP) and solubility are critical for drug-likeness:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
